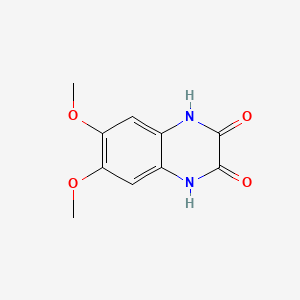
2,3-Dihydroxy-6,7-dimethoxyquinoxaline
概要
説明
“2,3-Dihydroxy-6,7-dimethoxyquinoxaline” is a chemical compound with the molecular formula C10H10N2O4. It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoxaline derivatives has been extensively studied over the past two decades . A general procedure involves the use of 1,4-binucleophiles and 2,3-dichloroquinoxaline derivatives . Another method involves the use of methyl-2,3-diamino benzoate as the starting material .Molecular Structure Analysis
The molecular weight of “2,3-Dihydroxy-6,7-dimethoxyquinoxaline” is 222.2 g/mol. The structure of quinoxaline is defined as a weakly basic bi-cyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
2,3-Dihydroxyquinoxaline undergoes electrophilic substitution reaction with sulfuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru 3 (CO) 12 in DMSO to give the Ru (CO) 2 (dhq) (DMSO) complex .科学的研究の応用
Pharmacological Research
This compound has been identified as having significant pharmacological effects, including antifungal , antibacterial , antiviral , and antimicrobial properties . It’s an important biological agent, and its derivatives are crucial components in drugs used to treat various diseases, including cancer, AIDS, and schizophrenia.
Synthetic Chemistry
In synthetic chemistry, this compound serves as a precursor for the synthesis of more complex quinoxaline derivatives. These derivatives are synthesized using green chemistry approaches and cost-effective methods, which are essential for sustainable industrial practices .
Analytical Chemistry
2,3-Dihydroxyquinoxaline: , a related compound, is used as a fluorescent reagent for the determination of trace elements like Pb (II) in vinegar . This application is critical for ensuring food safety and quality control in the food industry.
Neuroscience Research
Quinoxalinediones, including this compound, act as antagonists of the AMPA, kainate, and NMDA receptors of the ionotropic glutamate receptor family . This makes them valuable tools for studying neurological processes and potential treatments for neurodegenerative diseases.
Antibacterial Activity
Recent studies have shown that quinoxaline derivatives exhibit excellent antibacterial activity. The structure-activity relationship (SAR) studies indicate that the quinoxaline moiety plays a significant role in enhancing this activity .
Safety And Hazards
将来の方向性
Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation, it has become essential to synthesize drugs to combat deadly pathogens .
特性
IUPAC Name |
6,7-dimethoxy-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-15-7-3-5-6(4-8(7)16-2)12-10(14)9(13)11-5/h3-4H,1-2H3,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVEIMNFUPXGCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)NC(=O)C(=O)N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346648 | |
| Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
CAS RN |
4784-02-5 | |
| Record name | 2,3-Dihydroxy-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

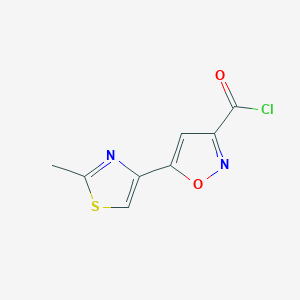
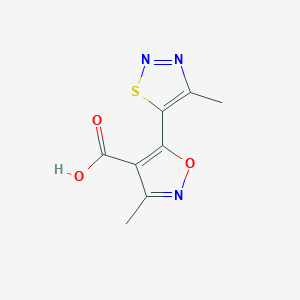
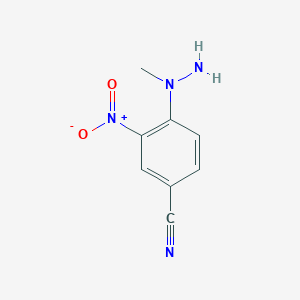
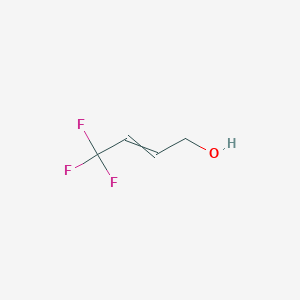
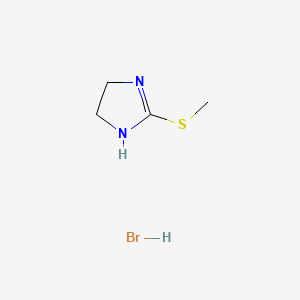
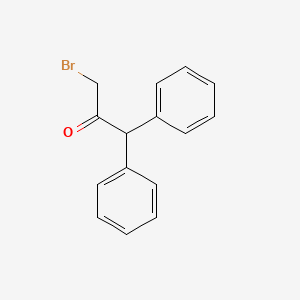
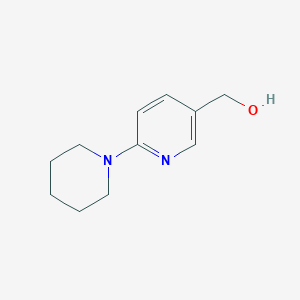
![2-[(3-Chloro-2-pyrazinyl)amino]-1-ethanol](/img/structure/B1597189.png)
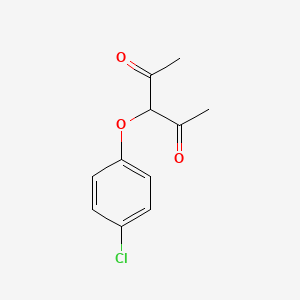
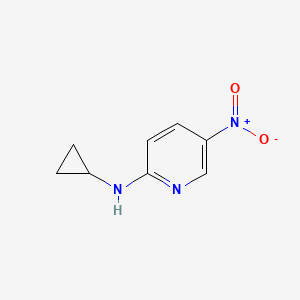
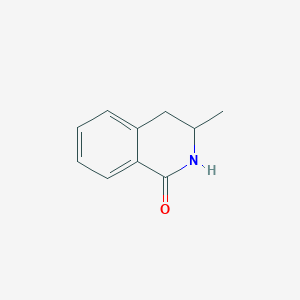
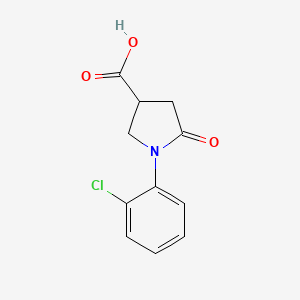

![3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1597200.png)